![molecular formula C8H16N2 B13520959 (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(propan-2-yl)bicyclo[111]pentan-1-yl]hydrazine is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the continuous flow synthesis mentioned above provides a scalable and efficient route for its preparation. This method is advantageous due to its ability to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as high strength and stability.
Mécanisme D'action
The mechanism by which [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets through its strained bicyclic framework. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine apart from similar compounds is its unique structural features, which include a highly strained bicyclic framework. This structural characteristic imparts unique physicochemical properties to the compound, making it a valuable building block in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C8H16N2/c1-6(2)7-3-8(4-7,5-7)10-9/h6,10H,3-5,9H2,1-2H3 |
Clé InChI |
JVSXFZHHFLHBPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CC(C1)(C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


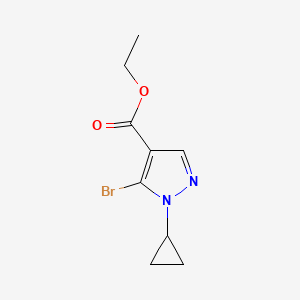
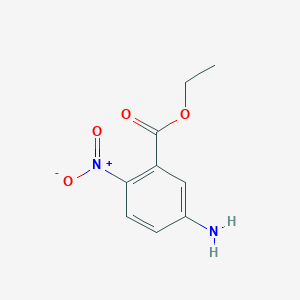
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)

![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
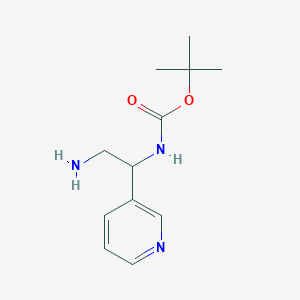
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
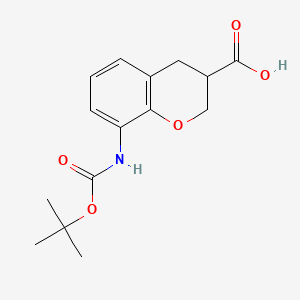
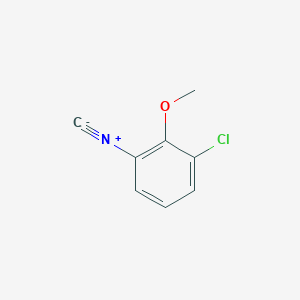
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
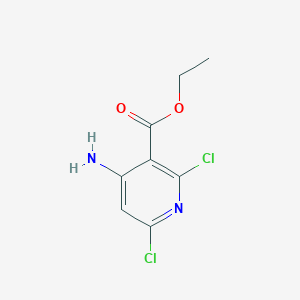
![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
